4-Hydroxy-2-(methylthio)benzamide
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Overview
Description
4-Hydroxy-2-(methylsulfanyl)benzamide is an organic compound with a benzamide structure, featuring a hydroxyl group at the 4-position and a methylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzoic acid.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Formation of Benzamide: The final step involves the formation of the benzamide structure through the reaction of the intermediate with an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2-(methylsulfanyl)benzamide may involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Green Chemistry Approaches: Employing environmentally friendly methods, such as ultrasonic irradiation and recyclable catalysts, to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamides.
Scientific Research Applications
4-Hydroxy-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-(methylsulfanyl)benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, such as those involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the methylsulfanyl group, making it less hydrophobic.
2-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
4-Hydroxy-2-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4-hydroxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
ZJTMFDWAHAKTKC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
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